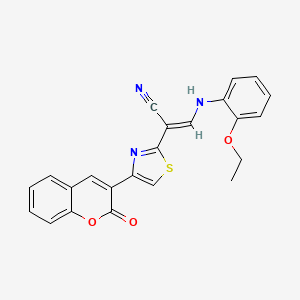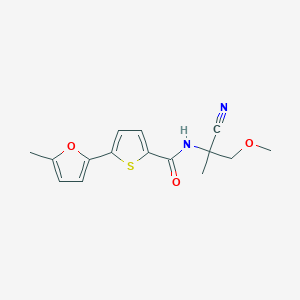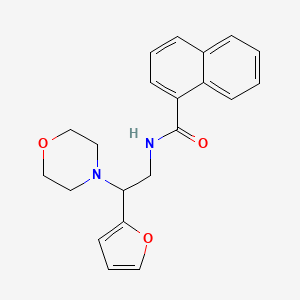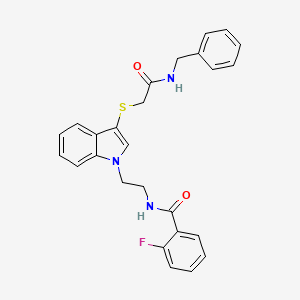
N1-(3,4-dimethylphenyl)-N2-(3-hydroxy-3-(thiophen-2-yl)propyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(3,4-dimethylphenyl)-N2-(3-hydroxy-3-(thiophen-2-yl)propyl)oxalamide, commonly known as DTT or Dithiothreitol, is a widely used reducing agent in biochemical and molecular biology experiments. DTT is a small molecule that contains two thiol groups, which are capable of reducing disulfide bonds in proteins and other biomolecules.
科学的研究の応用
Synthetic Methodologies and Catalysis
A novel approach for synthesizing di- and mono-oxalamides, including compounds structurally related to "N1-(3,4-dimethylphenyl)-N2-(3-hydroxy-3-(thiophen-2-yl)propyl)oxalamide," has been developed. This method involves the acid-catalyzed rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes, showcasing an operationally simple, high-yielding pathway for obtaining anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).
Material Science
In the realm of material science, the role of similar oxalamide derivatives has been investigated in the context of polymer synthesis. A notable study focused on the transesterification of dimethyl oxalate with phenol over TS-1 catalysts, leading to the formation of methylphenyl oxalate and diphenyl oxalate. This research highlights the potential of oxalamide derivatives in producing intermediates for high-value chemical processes and materials (Ma et al., 2003).
Anticancer Research
A compound structurally related to the one , derived from myricetin and isolated from Mimosa pudica, has been identified as a potential anti-proliferative agent for cancer treatment. This derivative exhibited significant in vitro and in vivo anticancer activity against human lung adenocarcinoma and erythroleukemic cell lines, underscoring the therapeutic applications of such compounds (Jose et al., 2016).
特性
IUPAC Name |
N'-(3,4-dimethylphenyl)-N-(3-hydroxy-3-thiophen-2-ylpropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-11-5-6-13(10-12(11)2)19-17(22)16(21)18-8-7-14(20)15-4-3-9-23-15/h3-6,9-10,14,20H,7-8H2,1-2H3,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILPZBBAOYPMQND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCCC(C2=CC=CS2)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2,3-Dimethylphenyl)-3-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)urea](/img/structure/B2930115.png)







![1-[4-(Difluoromethoxy)phenyl]-imidazolidin-2-one](/img/structure/B2930125.png)
![2-chloro-6-fluoro-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2930126.png)


